

Application Notes and Protocols for the Separation and Purification of Actinium-228

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Actinium-228**

Cat. No.: **B1201793**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the separation and purification of **Actinium-228** (^{228}Ac), a radionuclide of significant interest for research and therapeutic applications. The following sections detail established methods, including solvent extraction and ion exchange chromatography, for isolating ^{228}Ac from its parent, Radium-228 (^{228}Ra), which is typically sourced from aged Thorium-232 (^{232}Th).

Introduction

Actinium-228 is a beta-emitting radionuclide with a half-life of 6.15 hours.^{[1][2]} It is the daughter product of Radium-228, which in turn is a decay product of Thorium-232. The development of reliable separation and purification techniques for ^{228}Ac is crucial for its use in various applications, including as a tracer in chemical studies and in the development of radiopharmaceuticals. The methods described herein focus on achieving high purity and yield of ^{228}Ac .

Separation and Purification Techniques

Several techniques have been successfully employed for the separation and purification of ^{228}Ac . The choice of method often depends on the scale of the separation, the desired purity, and the available resources. The most common and effective techniques are solvent extraction and ion exchange chromatography.

Solvent Extraction

Solvent extraction is a widely used method for the selective separation of radionuclides. For the separation of ^{228}Ac from ^{228}Ra , various organic-phase extractants can be utilized.

One effective method involves the use of a mixture of 0.1M thenoyltrifluoroacetone (TTA) and 0.1M tributylphosphate (TBP) in carbon tetrachloride.[3] Another established technique employs Di(2-ethylhexyl) phosphoric acid (HDEHP) as the extractant.[4][5][6] In a typical procedure, macroscopic amounts of the thorium bulk are first separated by extraction with HDEHP in a suitable solvent like toluene from a nitric acid solution, leaving the microamounts of ^{228}Ra and ^{228}Ac in the aqueous phase.[5][6]

Ion Exchange Chromatography

Ion exchange chromatography is a robust and efficient method for the purification of ^{228}Ac . This technique relies on the differential affinity of ions for an ion exchange resin. Cation exchange resins are commonly used to separate the trivalent Ac^{3+} from the divalent Ra^{2+} .

A well-documented procedure involves the use of a cation exchange resin such as Dowex 50WX8.[1][7] In this process, both ^{228}Ra and ^{228}Ac are retained on the resin from a dilute acid solution. Subsequently, selective elution is performed to separate the two radionuclides. Another approach utilizes extraction chromatography with resins like DGA (diglycolamine) resin, which has shown high efficiency in separating Ac/Ra.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various separation and purification protocols for **Actinium-228**.

Table 1: Recovery Yields for Different Separation Stages

Separation Stage	Technique	Initial Material	Recovery Yield (%)	Reference
Th Removal	Cation Exchange	1.7 g Thorium Nitrate	Th: 94.3, Ra: 98.1, Ac: 93.9	[2]
Th Removal	Cation Exchange	25.6 g Thorium Nitrate	Th: 100, Ra: 90.5, Ac: 91.2	[2]
Ra/Ac Separation	DGA Resin	Ac-Ra mixture	Ra: 96.3, Ac: 87.4	[2]
²²⁸ Ac Milking	Extraction Chromatography	²²⁸ Ra/ ²²⁸ Ac Generator	~95	[1][8]
Overall Yield (Steps 1-4)	Precipitation & Ion Exchange	²³² ThCl ₄ ·xH ₂ O	80	[1]

Table 2: Purity and Decontamination Factors

Product	Impurity	Decontamination Factor	Final Purity/Comments	Reference
²²⁸ Ra Solution	²³² Th	$\geq 2.57 \times 10^{10}$	No traces of Th, Zn, Pb, or Fe detected (<0.5 ppb)	[1]
²²⁸ Ac	²²⁸ Ra	High	No ²²⁸ Ra detected in the final ²²⁸ Ac fraction	[1]
²²⁸ Ac	Radiolanthanides	Quantitative Removal	No non-Ac radionuclidian impurities detected	[9]

Experimental Protocols

Protocol 1: Preparation of a ^{228}Ac Generator from Aged Thorium

This protocol describes a four-step procedure to isolate ^{228}Ra from naturally occurring ^{232}Th , which can then be used as a generator for ^{228}Ac .^{[1][7][8][10]}

Step 1: Bulk Thorium Removal by Precipitation

- Dissolve aged $^{232}\text{ThCl}_4 \cdot x\text{H}_2\text{O}$ (e.g., 21 g) in water.
- Adjust the pH to 6-8 by adding 30% w/w NaOH solution to precipitate thorium(IV) hydroxide hydrate ($\text{Th}(\text{OH})_4 \cdot x\text{H}_2\text{O}$).
- Separate the soluble Ra^{2+} from the precipitate by centrifugation and decantation.
- Evaporate the supernatant containing ^{228}Ra to dryness. Dissolve the residue in concentrated HCl, evaporate, and repeat this step three times. Finally, dissolve the solid in 1 M HCl.

Step 2: Cation Exchange Chromatography for Radium Purification

- Prepare a column with Dowex 50WX8 resin (200–400 mesh).
- Load the dissolved product from Step 1 onto the column. Under these conditions, $^{228}\text{Ra}^{2+}$ and $^{228}\text{Ac}^{3+}$ are retained.
- Wash the column with 1 M HCl and then 2 M HCl to remove impurities like Na^+ .
- Elute $^{228}\text{Ra}^{2+}$ and $^{228}\text{Ac}^{3+}$ with 3 M and then 6 M HNO_3 .

Step 3: Purification of ^{228}Ra using BDGA Resin

- Condition a column containing BDGA resin with 6 M HNO_3 .
- Load the eluate from Step 2 onto the column. Under these conditions, ^{228}Ra elutes from the column while ^{228}Ac is retained.

- Collect the fractions containing ^{228}Ra .

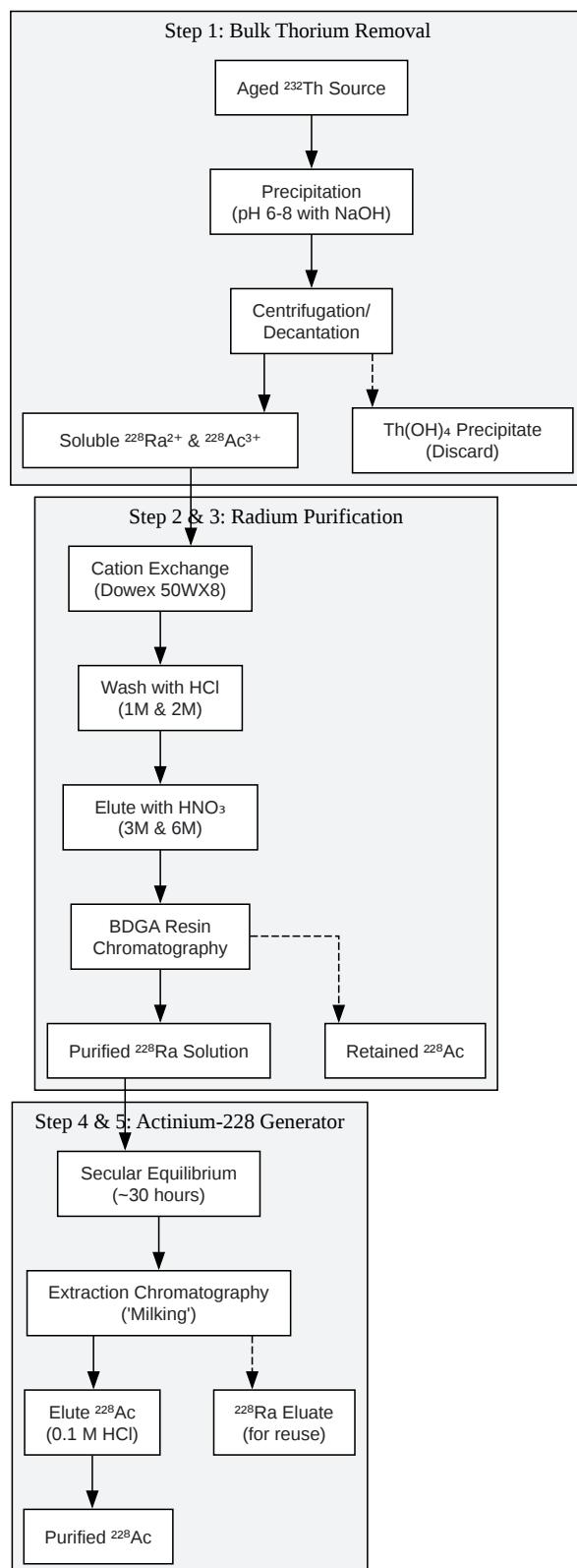
Step 4: Final Purification of ^{228}Ra

- Repeat the procedure in Step 3 to ensure complete removal of ^{228}Ac .
- The final purified ^{228}Ra solution in 6 M HNO_3 is allowed to stand for ~30 hours to reach secular equilibrium with ^{228}Ac .

Step 5: Operation of the ^{228}Ac Generator ("Milking")

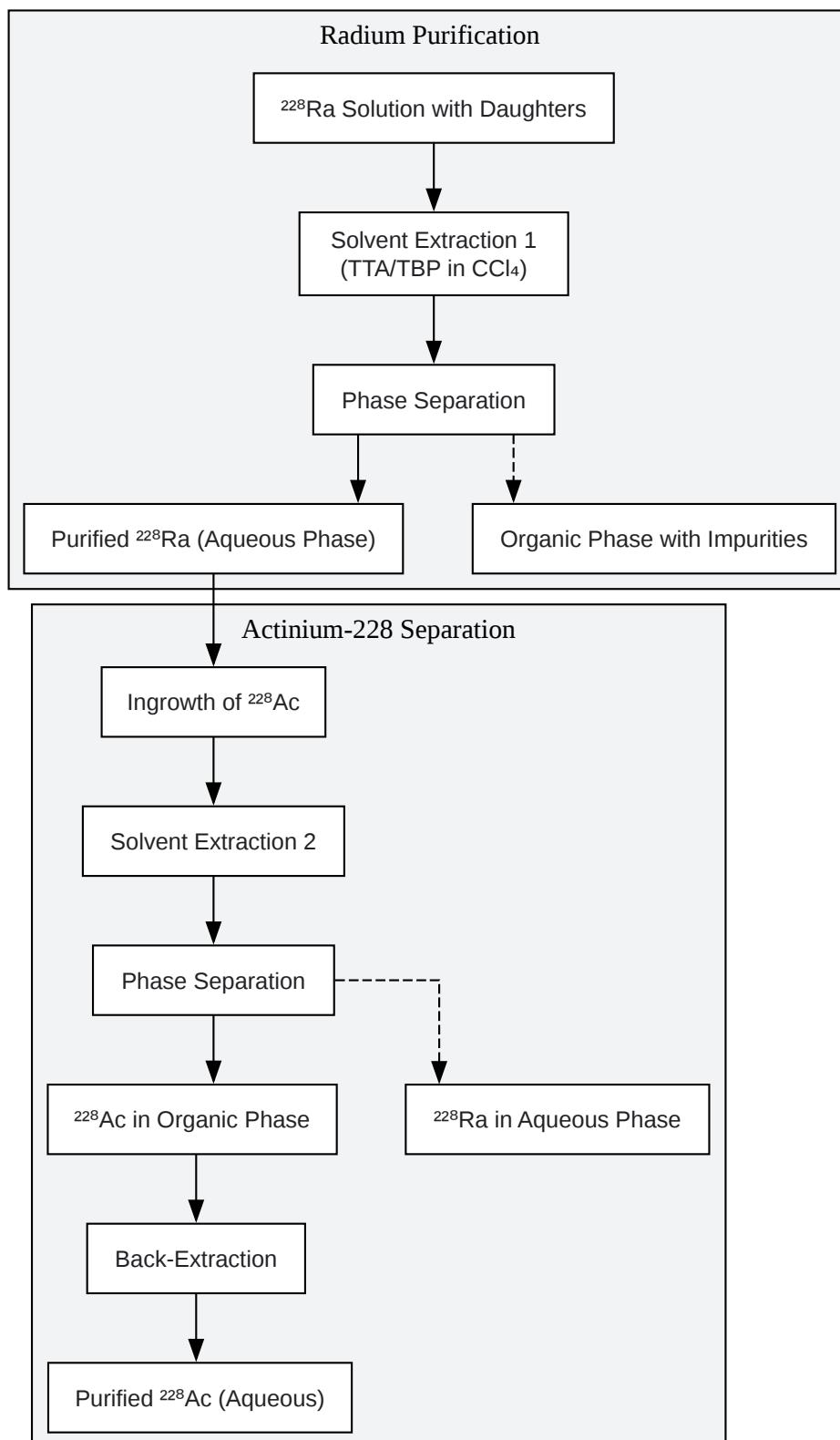
- Prepare a small column with a suitable extraction resin (e.g., one that retains Ac in 6 M HNO_3).
- Load the aged $^{228}\text{Ra}/^{228}\text{Ac}$ solution (from Step 4) onto the column.
- ^{228}Ra passes through the column, while ^{228}Ac is retained. Collect the ^{228}Ra eluate for future use.
- Elute the purified ^{228}Ac from the resin using a dilute acid, such as 0.1 M HCl.[\[1\]](#)

Protocol 2: Solvent Extraction of Actinium-228


This protocol details the separation of ^{228}Ac from ^{228}Ra solutions using a solvent extraction method.[\[3\]](#)

- Prepare an organic extractant solution consisting of a mixture of 0.1M thenoyltrifluoroacetone (TTA) and 0.1M tributylphosphate (TBP) in carbon tetrachloride.
- Adjust the pH of the aqueous solution containing ^{228}Ra and its decay products.
- Perform a preliminary extraction cycle to purify the ^{228}Ra . Contact the aqueous solution with the organic extractant. The distribution of the radionuclides between the two phases will depend on the pH.
- Separate the two phases. The purified ^{228}Ra will be in one of the phases (typically aqueous, depending on the extraction conditions).

- Allow the purified ^{228}Ra fraction to stand for a sufficient time for ^{228}Ac to grow in.
- Perform a second solvent extraction cycle on the aged ^{228}Ra solution to separate the newly formed ^{228}Ac .
- Carefully control the extraction conditions (e.g., pH) to selectively extract ^{228}Ac into the organic phase, leaving ^{228}Ra in the aqueous phase.
- Back-extract the ^{228}Ac from the organic phase into a fresh aqueous solution of appropriate acidity.


Visualizations

The following diagrams illustrate the experimental workflows for the separation and purification of **Actinium-228**.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a ^{228}Ac generator from ^{232}Th .

[Click to download full resolution via product page](#)

Caption: Workflow for ^{228}Ac separation by solvent extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. english.imp.cas.cn [english.imp.cas.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. geokhi.ru [geokhi.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of ion exchange and extraction chromatography to the separation of actinium from proton-irradiated thorium metal for analytical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Separation and Purification of Actinium-228]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201793#separation-and-purification-techniques-for-actinium-228>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com